molecular formula C10H10N4OS2 B2657066 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203165-51-8

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2657066
CAS No.: 1203165-51-8
M. Wt: 266.34
InChI Key: JPYUNZZQJQTIHC-UHFFFAOYSA-N
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Description

“N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C21H21N3O3S2 . It has a molecular weight of 427.5 g/mol . The compound is also known by the synonym CHEMBL4293502 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[d]thiazol ring and a thiadiazole ring, both of which are five-membered rings containing sulfur and nitrogen atoms . The compound also contains a carboxamide group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups and the overall geometry of the molecule.


Physical and Chemical Properties Analysis

The compound has a number of computed properties, including a XLogP3-AA value of 3.2, indicating its relative hydrophobicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 427.10243389 g/mol . The compound has a topological polar surface area of 148 Ų and a heavy atom count of 29 . The compound has a formal charge of 0 .

Scientific Research Applications

Inhibitors of Photosynthetic Electron Transport

Research on pyrazole derivatives, which are structurally related to thiadiazole compounds, has demonstrated their potential as inhibitors of photosynthetic electron transport. This suggests a role in the development of new herbicides. A study by Vicentini et al. (2005) synthesized and evaluated a series of pyrazoles for their inhibitory properties on the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating their potential as commercial herbicides with comparable inhibitory properties to diuron, lenacil, and hexazinone Vicentini et al., 2005.

Anticancer Agents

Another area of application is in the development of anticancer agents. Gomha et al. (2017) reported on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, which showed significant anticancer activities in vitro. Specifically, compounds demonstrated potent anticancer activity against the Hepatocellular carcinoma cell line (HepG-2), suggesting the therapeutic potential of thiadiazole derivatives in cancer treatment Gomha et al., 2017.

DNA/BSA Binding and Anticancer Activity

Li et al. (2020) explored the interaction of dehydroabietic acid derivatives with DNA and bovine serum albumin (BSA), revealing their selective cytotoxicity and potential as anticancer agents. This research highlights the importance of structural motifs similar to thiadiazoles in the design of molecules with targeted biological activities Li et al., 2020.

Synthesis of Drug-like Molecules

Park et al. (2009) described a method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, underlining the utility of thiadiazole derivatives in drug discovery and development Park et al., 2009.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-5-8(17-14-13-5)9(15)12-10-11-6-3-2-4-7(6)16-10/h2-4H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYUNZZQJQTIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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